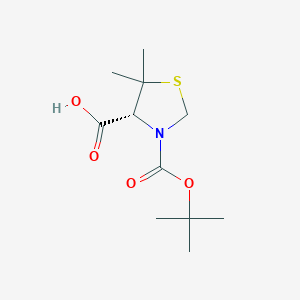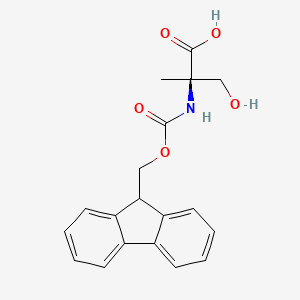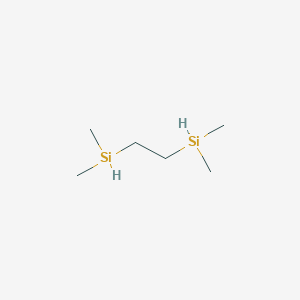
1,3-Di-n-octyltetramethyldisilazane
Übersicht
Beschreibung
1,3-Di-n-octyltetramethyldisilazane is a chemical compound with the molecular formula C20H47NSi2 and a molecular weight of 357.78 g/mol. It is a silazane derivative, characterized by its long alkyl chains and silicon-nitrogen backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,3-Di-n-octyltetramethyldisilazane can be synthesized through the reaction of n-octylamine with chlorotrimethylsilane in the presence of a suitable catalyst. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the reactants. The general reaction scheme involves the formation of a silylamide intermediate, which is then further reacted to yield the final product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactors and continuous flow processes to ensure efficient production. The use of high-purity starting materials and stringent control of reaction conditions are crucial to achieve high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1,3-Di-n-octyltetramethyldisilazane can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups and the reaction conditions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.
Substitution: Substitution reactions can be carried out using nucleophiles or electrophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions include various siloxanes, amines, and other derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,3-Di-n-octyltetramethyldisilazane has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other silicon-based compounds.
Medicine: It may be explored for its use in drug delivery systems and as a component in medical devices.
Industry: Its unique properties make it suitable for use in coatings, adhesives, and other industrial applications.
Wirkmechanismus
The mechanism by which 1,3-Di-n-octyltetramethyldisilazane exerts its effects involves its interaction with molecular targets and pathways. The compound's long alkyl chains and silicon-nitrogen backbone contribute to its ability to interact with various biological and chemical systems. The specific molecular targets and pathways involved depend on the application and the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
1,3-Di-n-octyltetramethyldisilazane can be compared with other similar compounds, such as:
1,3-Di-n-hexyltetramethyldisilazane: Similar structure but with shorter alkyl chains.
1,3-Di-n-decyltetramethyldisilazane: Similar structure but with longer alkyl chains.
1,3-Di-iso-octyltetramethyldisilazane: Similar structure but with branched alkyl chains.
These compounds share the same core structure but differ in the length and branching of their alkyl chains, which can influence their properties and applications.
Is there anything specific you would like to know more about regarding this compound?
Eigenschaften
IUPAC Name |
1-[[[dimethyl(octyl)silyl]amino]-dimethylsilyl]octane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H47NSi2/c1-7-9-11-13-15-17-19-22(3,4)21-23(5,6)20-18-16-14-12-10-8-2/h21H,7-20H2,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNNPULJFGORMOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC[Si](C)(C)N[Si](C)(C)CCCCCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H47NSi2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(3R,4R)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-methylhexanoic acid](/img/structure/B7827264.png)








![[4-(Hydroxymethyl)phenyl]methylazanium;chloride](/img/structure/B7827349.png)
